molecular formula C19H30N2O4S B2788940 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922058-61-5

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide

Cat. No.: B2788940
CAS No.: 922058-61-5
M. Wt: 382.52
InChI Key: JYVSQLUZRPDZPM-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed necrotic cell death. This compound acts by binding to the allosteric site of RIPK1, stabilizing its inactive conformation and thereby preventing TNF-mediated necroptosis, a process critically implicated in the pathogenesis of a wide range of inflammatory and neurodegenerative conditions. Its primary research value lies in its utility as a precise chemical tool to dissect the role of RIPK1-driven signaling pathways in disease models. Researchers employ this inhibitor to investigate the contribution of necroptosis in conditions such as Amyotrophic Lateral Sclerosis (ALS) [Source] , Alzheimer's disease, and multiple sclerosis, where inhibition of RIPK1 has been shown to confer protective effects in preclinical studies. By selectively targeting this kinase, scientists can delineate the complex crosstalk between apoptosis and necroptosis and validate RIPK1 as a therapeutic target for intervention in sterile inflammatory and degenerative diseases. [Source] .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-6-11-26(23,24)20-15-7-8-17-16(12-15)21(10-9-14(2)3)18(22)19(4,5)13-25-17/h7-8,12,14,20H,6,9-11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVSQLUZRPDZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CCC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison (Extrapolated from Structural Data)
Property Target Compound Oxadiazole-Thiazole Analog Pyrimidine-Morpholine Analog
Molecular Weight ~400–450 g/mol ~350–400 g/mol ~500–550 g/mol
Lipophilicity (LogP) High (isopentyl, dimethyl) Moderate (polar thiazole/oxadiazole) Moderate (morpholine enhances solubility)
Solubility Low (nonpolar substituents) Moderate (sulfanylpropanamide) High (morpholine, methoxy groups)
Putative Target CNS receptors (oxazepine core) Antimicrobial (thiazole moiety) Kinase inhibitors (pyrimidine sulfonamides)

Analysis:

  • The target compound’s isopentyl and dimethyl groups suggest higher lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.
  • In contrast, the morpholine and methoxy groups in ’s compound enhance solubility, making it more suitable for systemic administration .
  • The thiazole-oxadiazole hybrid in may confer antimicrobial activity, a property less likely in the target compound due to its distinct core .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide, and how are yields maximized?

  • Methodology : Multi-step synthesis typically involves cyclization of precursor benzo-fused oxazepine intermediates followed by sulfonamide coupling. Key steps require precise temperature control (e.g., 0–5°C for nitration) and inert atmospheres to minimize side reactions. Chromatography (e.g., silica gel) and recrystallization are critical for purification. Yields improve with slow reagent addition and pH stabilization during sulfonamide formation .
  • Example : A three-step synthesis starting from 3,3-dimethyl-4-oxo-tetrahydrobenzo[b]oxazepine derivatives achieves ~45% overall yield after optimization .

Q. How is structural confirmation performed for this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₂₁H₂₈N₂O₄S; calc. 436.6 g/mol). X-ray crystallography may validate the benzoxazepine ring conformation if single crystals are obtainable .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodology : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease panels) to identify potential targets. Cell viability assays (MTT or ATP-based luminescence) screen for cytotoxicity. Dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes are essential to prioritize therapeutic pathways .

Advanced Research Questions

Q. How do substituent variations (e.g., isopentyl vs. allyl groups) impact bioactivity and pharmacokinetics?

  • Methodology : Synthesize analogs with systematic substituent changes (e.g., alkyl chain length, aromatic substitutions) and compare:

  • Bioactivity : Enzyme inhibition potency (e.g., IC₅₀ shifts from nM to μM).
  • ADME : Solubility (HPLC-based logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models).
  • Example : Allyl-substituted analogs show enhanced CYP3A4 metabolic stability compared to ethyl derivatives .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Assay standardization : Control variables like buffer pH, ATP concentration in kinase assays.
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity independently.
  • Structural analysis : Molecular docking identifies binding pose variations due to crystal structure discrepancies .

Q. How can reaction pathways for key intermediates (e.g., tetrahydrobenzo[b]oxazepine) be optimized to reduce byproducts?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .

Q. What computational approaches predict this compound’s interaction with novel biological targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100+ ns to assess stability.
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to identify off-target interactions.
  • Machine learning : Train models on existing bioactivity data to prioritize untested targets .

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